molecular formula C19H15N3O3S2 B14866318 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B14866318
M. Wt: 397.5 g/mol
InChI Key: DNHIOOPUWAZBKJ-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole ring, a pyrrole ring, and a benzamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the methylsulfonyl group: This step involves the sulfonation of the benzo[d]thiazole ring using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 4-(1H-pyrrol-1-yl)benzoic acid: The final step involves coupling the sulfonated benzo[d]thiazole with 4-(1H-pyrrol-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the pyrrole ring may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide: shares similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

  • The presence of the pyrrole ring in this compound distinguishes it from other similar compounds, potentially offering unique binding properties and biological activities.

Properties

Molecular Formula

C19H15N3O3S2

Molecular Weight

397.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H15N3O3S2/c1-27(24,25)15-8-9-16-17(12-15)26-19(20-16)21-18(23)13-4-6-14(7-5-13)22-10-2-3-11-22/h2-12H,1H3,(H,20,21,23)

InChI Key

DNHIOOPUWAZBKJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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